molecular formula C20H23N3O B14148518 1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide CAS No. 300382-69-8

1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide

Cat. No.: B14148518
CAS No.: 300382-69-8
M. Wt: 321.4 g/mol
InChI Key: YUQHPIRTIAJKRF-UHFFFAOYSA-N
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Description

1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclohexane ring, a carboxamide group, and a phenyldiazenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide typically involves the following steps:

    Formation of the Phenyldiazenyl Intermediate: This step involves the diazotization of aniline derivatives followed by coupling with a suitable aromatic compound to form the phenyldiazenyl intermediate.

    Cyclohexanecarboxamide Formation: The intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

CAS No.

300382-69-8

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

1-methyl-N-(4-phenyldiazenylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H23N3O/c1-20(14-6-3-7-15-20)19(24)21-16-10-12-18(13-11-16)23-22-17-8-4-2-5-9-17/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,21,24)

InChI Key

YUQHPIRTIAJKRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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